Technical Whitepaper: Physicochemical Profiling & Application of 6-Amino-4-azaindole-2-carboxylic acid ethyl ester
Technical Whitepaper: Physicochemical Profiling & Application of 6-Amino-4-azaindole-2-carboxylic acid ethyl ester
[1]
Executive Summary
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged structure in modern drug discovery, serving as a bioisostere for the indole moiety found in essential amino acids and neurotransmitters.[1] The specific derivative, 6-Amino-4-azaindole-2-carboxylic acid ethyl ester , represents a high-value intermediate.[1] Its unique substitution pattern—combining a polar amino group, a lipophilic ethyl ester, and the electron-deficient azaindole core—offers a versatile handle for developing kinase inhibitors (e.g., PAK1, JAK) and CNS-active agents.[1]
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthetic pathways, and experimental protocols for characterization. It is designed to move beyond basic data, offering the causal logic required for effective scaffold utilization.
Chemical Identity & Structural Analysis[2][3][4]
Understanding the precise geometry and electronic distribution is prerequisite to successful derivatization.
| Property | Details |
| IUPAC Name | Ethyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Common Name | 6-Amino-4-azaindole-2-ethyl ester |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) |
| SMILES | CCOC(=O)C1=CC2=C(N1)N=CC(N)=C2 |
| Key Analog CAS | 1234616-09-1 (6-Bromo analog reference) |
Structural Logic
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4-Azaindole Core: Unlike standard indole, the nitrogen at position 4 (pyridine N) acts as a hydrogen bond acceptor (HBA), significantly lowering LogP and increasing aqueous solubility.
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6-Amino Group: An electron-donating group (EDG) positioned para to the pyridine nitrogen.[1][2] This increases the basicity of the pyridine nitrogen and provides a vector for further functionalization (e.g., amide coupling, reductive amination).
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2-Ethyl Ester: An electron-withdrawing group (EWG) that stabilizes the pyrrole anion, increasing the acidity of the N1-H. It serves as a masked carboxylic acid or a precursor for heterocycle formation (e.g., oxadiazoles).[1]
Physicochemical Properties (Calculated & Predicted)
The following data aggregates predicted values based on consensus models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolation from the 6-bromo analog.
Table 1: Physicochemical Profile
| Property | Value (Approx.) | Implications for Drug Design |
| LogP (Octanol/Water) | 1.2 – 1.5 | Optimal. significantly lower than the indole analog (LogP ~2.5), facilitating oral bioavailability.[1] |
| TPSA (Topological Polar Surface Area) | ~78 Ų | Good Permeability. Well below the 140 Ų limit for cell membrane permeability; likely CNS penetrant. |
| pKa (Pyridine N) | 5.8 – 6.5 | Tunable. The 6-amino group boosts basicity compared to unsubstituted 4-azaindole (pKa ~4.6), aiding solubility in gastric pH.[1] |
| pKa (Pyrrole NH) | ~13.0 | Acidic Handle. The 2-ester increases acidity, allowing deprotonation with weak bases (e.g., K₂CO₃) for N1-alkylation. |
| H-Bond Donors (HBD) | 3 (NH₂, NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors (HBA) | 4 (Pyridine N, Ester O, Amino N) | Facilitates water solubility and target engagement. |
Solubility Profile
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Water: Low to Moderate (neutral pH). High solubility at pH < 4 due to protonation of the pyridine/amino system.[2]
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Organic Solvents: High solubility in DMSO, DMF, MeOH, and Ethyl Acetate. Moderate solubility in DCM.[2]
Synthetic Pathways[7][9]
Two primary routes exist for accessing this scaffold. The choice depends on available starting materials and scale.
Route A: The "Modern" Transition Metal Approach (Recommended)
This route utilizes the commercially available 6-bromo-4-azaindole-2-carboxylate.[1][2] It is preferred for small-scale, high-purity library generation.[1]
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Starting Material: Ethyl 6-bromo-4-azaindole-2-carboxylate (CAS 1234616-09-1).[1][3][2]
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Transformation: Buchwald-Hartwig Amination or Copper-catalyzed amination.[1][2]
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Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, BINAP, Cs₂CO₃, followed by acidic hydrolysis.
Route B: The "Classical" De Novo Cyclization (Scale-Up)
Ideal for multi-gram synthesis, building the ring system from pyridine precursors.
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Precursor: 3-Amino-4-picoline (3-amino-4-methylpyridine).[1][2]
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Activation: Dilithiation using sec-BuLi or n-BuLi at low temperature (-78°C).
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Condensation: Reaction with Diethyl Oxalate to form the pyruvate intermediate.[2]
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Cyclization: Spontaneous or acid-catalyzed cyclization to the azaindole core.[2]
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Functionalization: Nitration at C6 followed by reduction (H₂/Pd-C) to yield the amine.[2]
Figure 1: Synthetic workflow comparing the Buchwald-Hartwig amination (Top) and De Novo cyclization (Bottom).[1]
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination
Validates the compound's suitability for biological assays.
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Preparation: Weigh 2 mg of the solid ester into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
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Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
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Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
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Quantification:
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Remove supernatant and dilute 1:10 with Methanol.
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Note: If pH 7.4 solubility is < 10 µM, repeat using pH 4.0 acetate buffer to confirm pH-dependent solubility.[2]
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Protocol 2: pKa Determination (Spectrophotometric)
Critical for understanding ionization state in the gut and cytosol.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Buffer System: Prepare a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 2.0 to 12.0 in 0.5 unit increments.[1]
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Measurement:
-
Add 5 µL of stock to 195 µL of each buffer in a UV-transparent 96-well plate.
-
Record UV-Vis spectra (220–400 nm).
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Observation: Look for the bathochromic shift (red shift) of the λmax as the pyridine nitrogen protonates (acidic pH) and the hypsochromic shift as the pyrrole NH deprotonates (highly basic pH).
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-
Calculation: Plot Absorbance at λmax vs. pH. The inflection point represents the pKa.[2]
Applications in Drug Discovery[2][5][8][10][11]
The 6-amino-4-azaindole scaffold acts as a privileged kinase inhibitor template .[1]
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Hinge Binding: The pyridine nitrogen (N4) and the pyrrole NH (N1) form a characteristic donor-acceptor motif that mimics the adenine ring of ATP, binding efficiently to the kinase hinge region.
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Selectivity Vector: The 6-amino group points towards the solvent-exposed region or the ribose pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide or urea linkages to tune selectivity and ADME properties.
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Fluorescence: Azaindoles are often fluorescent.[2] This ester can serve as a solvatochromic probe to study protein binding events.
Figure 2: Structure-Property relationships driving the ADME profile of the scaffold.[1]
References
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BenchChem. (2025).[2] 4-Azaindole: A Privileged Scaffold Validated in Modern Drug Discovery. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1234616-09-1 (Ethyl 6-bromo-4-azaindole-2-carboxylate). Retrieved from
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Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from
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Organic Chemistry Portal. (2024). Synthesis of Azaindoles. Retrieved from
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Thermo Fisher Scientific. (2025). Ethyl 7-azaindole-4-carboxylate Product Specifications. Retrieved from
